Pentylcyclopentane

Vue d'ensemble

Description

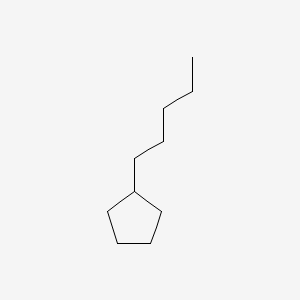

Pentylcyclopentane, also known as n-pentylcyclopentane, is a hydrocarbon with the molecular formula C10H20. It consists of a cyclopentane ring attached to a pentyl group. This compound is part of the cycloalkane family, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is a colorless liquid with a mild odor and is primarily used in organic synthesis and as a solvent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentylcyclopentane can be synthesized through various methods. One common approach involves the alkylation of cyclopentane with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic hydrogenation of pentylcyclopentene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in pentylcyclopentene to a single bond, yielding this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Pentylcyclopentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Chlorine or bromine gas in the presence of UV light or heat.

Major Products Formed

Oxidation: Cyclopentanone and pentanoic acid.

Reduction: Pure this compound.

Substitution: Halogenated derivatives such as pentylchlorocyclopentane and pentylbromocyclopentane.

Applications De Recherche Scientifique

Chemical Synthesis

Organic Reactions

Pentylcyclopentane serves as a versatile intermediate in organic synthesis. Its structure allows it to undergo various chemical reactions, including:

- Hydrogenation : this compound can be hydrogenated to produce saturated hydrocarbons, which are valuable in fuel formulations.

- Alkylation : The compound can act as an alkylating agent in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Hydrogenation | Addition of hydrogen across double bonds | Saturated hydrocarbons |

| Alkylation | Transfer of alkyl groups to other compounds | Alkylated products |

Materials Science

Blowing Agent

this compound is investigated as a potential blowing agent in the production of polyurethane foams. Its low boiling point and favorable thermal properties make it suitable for creating cellular structures in insulation materials.

- Environmental Benefits : Unlike traditional blowing agents that contribute to ozone depletion, this compound has a low global warming potential (GWP), making it an environmentally friendly alternative.

Case Study: Use in Insulation Foams

A study conducted by the National Renewable Energy Laboratory evaluated the performance of this compound as a blowing agent in polyurethane foams. The results indicated that foams produced with this compound exhibited superior thermal insulation properties compared to those made with conventional agents like hydrofluorocarbons (HFCs) .

Environmental Applications

Pollutant Mitigation

Research has shown that this compound can be utilized in environmental remediation processes, particularly for the detoxification of hazardous substances like aromatic hydrocarbons. Its effectiveness in microbial degradation pathways makes it a candidate for bioremediation strategies.

- Microbial Metabolism : Studies indicate that certain microorganisms can metabolize this compound, leading to the breakdown of more complex pollutants .

Pharmaceutical Applications

This compound's structural characteristics make it a valuable scaffold in drug design. It can be used to synthesize various pharmaceutical compounds, particularly those targeting specific biological pathways.

- Case Study: Drug Development

Recent research highlights the use of this compound derivatives in developing anti-inflammatory drugs. The derivatives exhibited promising activity against specific inflammatory pathways, indicating their potential therapeutic applications .

Safety and Handling Considerations

Given its flammability and potential health risks upon inhalation, proper safety protocols must be established when handling this compound. Safety data sheets (SDS) recommend using appropriate personal protective equipment (PPE) and ensuring adequate ventilation in work areas.

Mécanisme D'action

The mechanism of action of pentylcyclopentane is primarily related to its chemical properties. As a non-polar hydrocarbon, it interacts with other non-polar molecules through van der Waals forces. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. In chemical reactions, its reactivity is influenced by the stability of the cyclopentane ring and the presence of the pentyl group, which can undergo various transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopentane: A simpler cycloalkane with a five-membered ring structure. It is less complex than pentylcyclopentane and lacks the pentyl group.

Hexylcyclopentane: Similar to this compound but with a hexyl group instead of a pentyl group. It has slightly different physical and chemical properties due to the longer alkyl chain.

Uniqueness of this compound

This compound is unique due to the presence of both a cyclopentane ring and a pentyl group. This combination imparts specific physical and chemical properties, such as its boiling point, solubility, and reactivity, making it distinct from other cycloalkanes and alkyl-substituted cycloalkanes .

Activité Biologique

Pentylcyclopentane is a cyclic hydrocarbon with the molecular formula . Its structure consists of a cyclopentane ring with a pentyl group attached, which influences its physical and chemical properties. This article explores the biological activity of this compound, focusing on its toxicity, potential therapeutic effects, and other relevant biological interactions.

This compound is characterized by its unique cyclic structure, which contributes to its hydrophobic nature. The compound's molecular structure can be represented as follows:

This structure allows for various interactions within biological systems, particularly concerning solubility and reactivity.

Toxicological Profile

Research indicates that this compound exhibits a low order of acute toxicity. A comprehensive toxicological assessment revealed no significant toxicity in repeat-dose studies. Specifically, studies have shown:

- Acute Toxicity: Low levels of acute toxicity were observed.

- Genotoxicity: No mutagenic or genotoxic effects were noted in bacterial and mammalian cell line assays.

- Developmental Toxicity: No developmental toxicity was observed in animal models.

- Skin Irritation: Minimal evidence of skin irritation was reported at current usage levels .

Antimicrobial Activity

The biological activity of this compound may extend to antimicrobial properties. Some derivatives of cyclopentanones have been documented to exhibit antifungal and antibacterial activities. However, specific studies directly addressing the antimicrobial effects of this compound are scarce.

Case Studies

- Study on Cyclopentanone Derivatives : Research involving cyclopentanones indicated that certain derivatives possess significant antimicrobial properties. Although this compound was not the primary focus, these findings imply potential applications in developing antimicrobial agents from similar compounds .

- Indoor Air Quality Studies : In investigations concerning indoor air quality, this compound has been identified as a volatile organic compound (VOC). Its presence in indoor environments raises questions about health impacts, particularly in relation to respiratory health. However, specific health outcomes linked to this compound exposure remain under-researched .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Property | Observation |

|---|---|

| Acute Toxicity | Low toxicity levels observed |

| Genotoxicity | No mutagenic effects found |

| Developmental Toxicity | No significant effects noted |

| Skin Irritation | Minimal irritation at current usage levels |

| Antioxidant Activity | Potential based on related compounds |

| Antimicrobial Activity | Limited evidence; further research needed |

Propriétés

IUPAC Name |

pentylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-2-3-4-7-10-8-5-6-9-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQURZRDYMUHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074708 | |

| Record name | Cyclopentane, pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3741-00-2 | |

| Record name | Pentylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentylcyclopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentane, pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Pentylcyclopentane in food science research?

A1: Research indicates that this compound, specifically the derivative 3-oxo-2-pentylcyclopentane-1-hexanoic acid methyl, has emerged as a potential biomarker for dietary intake and nutritional intervention effectiveness. A study focusing on the impact of a controlled dietary intervention (ALINFA study) on children aged 6-12 years revealed a decrease in urinary levels of this compound after the intervention. [] This change was primarily linked to reduced consumption of fatty meat and total fat, especially saturated fat, suggesting its potential role as a dietary biomarker. []

Q2: Is there any evidence of this compound derivatives being utilized in other applications?

A2: Yes, derivatives of this compound find applications in other fields. For instance, methyl-3-oxo-2-pentylcyclopentane acetate, commercially known as Hedione® (trademark of Firmenich SA, Geneva), is a crucial fragrance ingredient. [] A patent describes its use in a perfuming process to enhance the transfer efficiency of fragrance compositions from flexible porous substrates to cotton fabrics during drying. [] This highlights the versatility of this compound derivatives in various industrial applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.